2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline
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Overview
Description
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The compound features a quinoline core structure, which is fused with a diazepane ring and a cyclopropanesulfonyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with diazepane and cyclopropanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or the sulfonyl group.
Scientific Research Applications
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. The diazepane ring may interact with enzymes or receptors, inhibiting their activity and affecting cellular pathways. The cyclopropanesulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different reactivity and biological activities.
Quinolone antibiotics: A class of antibiotics with a quinoline core, used to treat bacterial infections
Properties
IUPAC Name |
2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,15-7-8-15)20-11-3-10-19(12-13-20)17-9-6-14-4-1-2-5-16(14)18-17/h1-2,4-6,9,15H,3,7-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZATJLORLYHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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